Piperazine, 1,4-bis(1,3-dioxobutyl)-

Description

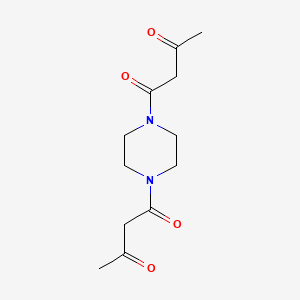

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(3-oxobutanoyl)piperazin-1-yl]butane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-9(15)7-11(17)13-3-5-14(6-4-13)12(18)8-10(2)16/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBXDBNMQGCKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N1CCN(CC1)C(=O)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303867 | |

| Record name | Piperazine, 1,4-bis(1,3-dioxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92538-64-2 | |

| Record name | Piperazine, 1,4-bis(1,3-dioxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS-(ACETOACETYL)-PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations Involving Piperazine, 1,4 Bis 1,3 Dioxobutyl

Reaction Pathway Elucidation in the Formation of 1,4-bis(1,3-dioxobutyl)piperazine

The formation of Piperazine (B1678402), 1,4-bis(1,3-dioxobutyl)- is primarily achieved through the acetoacetylation of piperazine. This reaction typically involves the nucleophilic attack of the secondary amine groups of the piperazine ring on an acetoacetylating agent.

One common synthetic route involves the reaction of piperazine with 3-oxobutanoyl chloride (acetoacetyl chloride) researchgate.net. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, leading to the formation of an amide bond. As piperazine possesses two nucleophilic nitrogen atoms, this process occurs twice to yield the final 1,4-disubstituted product.

Alternatively, diketene (B1670635) can be employed as the acetoacetylating agent. The reaction of diketene with amines is a well-established method for the synthesis of acetoacetamides. In this pathway, the amine attacks the highly reactive β-lactone ring of diketene, leading to ring-opening and the formation of the acetoacetamide derivative. The mechanism is believed to involve a nucleophilic addition to the carbonyl group of the lactone, followed by a proton transfer.

The general reaction can be summarized as follows:

Piperazine + 2 Acetoacetylating Agent → Piperazine, 1,4-bis(1,3-dioxobutyl)-

The choice of solvent and reaction conditions, such as temperature and the presence of a base to scavenge the acid byproduct (e.g., HCl when using an acid chloride), can significantly influence the reaction rate and yield.

Kinetics and Thermodynamics of Derivatization Reactions

Detailed kinetic and thermodynamic data for the derivatization of Piperazine, 1,4-bis(1,3-dioxobutyl)- are not extensively reported in the public domain. However, insights can be drawn from studies of similar β-keto amides and piperazine derivatives.

The kinetics of the formation of related piperazine-2,5-diones have been studied, revealing that the rates of these intramolecular cyclization reactions are influenced by factors such as pH and the nature of the substituents. The formation of diketopiperazines, which share a cyclic diamide structure with the piperazine core of the title compound, often follows pseudo-first-order kinetics.

Derivatization reactions involving the 1,3-dioxobutyl moieties, such as reactions with nucleophiles or electrophiles, would be expected to have kinetic and thermodynamic profiles dependent on the specific reagents and conditions employed. For instance, the acidity of the methylene (B1212753) protons between the carbonyl groups suggests that deprotonation to form an enolate would be a thermodynamically favorable step in the presence of a suitable base. The subsequent reaction of this enolate with an electrophile would then be governed by the activation energy of that particular step.

Further research is required to establish a comprehensive understanding of the kinetic and thermodynamic parameters associated with the various derivatization reactions of Piperazine, 1,4-bis(1,3-dioxobutyl)-.

Role of the 1,3-Dioxobutyl Moiety in Nucleophilic and Electrophilic Reactions

The 1,3-dioxobutyl moiety is a versatile functional group that imparts both nucleophilic and electrophilic character to Piperazine, 1,4-bis(1,3-dioxobutyl)-. This dual reactivity is a hallmark of 1,3-dicarbonyl compounds.

Nucleophilic Character:

The methylene group situated between the two carbonyl groups (the α-carbon) is acidic. The presence of two electron-withdrawing carbonyl groups stabilizes the conjugate base (enolate) through resonance. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For example, it can undergo alkylation, acylation, and condensation reactions with electrophiles.

Electrophilic Character:

The carbonyl carbons of the 1,3-dioxobutyl group are electrophilic centers. They are susceptible to attack by nucleophiles. This allows for a range of reactions, including:

Reduction: The ketone carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the ketone carbonyl to form tertiary alcohols.

Formation of Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively.

Knoevenagel Condensation: The active methylene group can react with aldehydes and ketones in the presence of a weak base.

Michael Addition: The enolate can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.

This dual reactivity makes Piperazine, 1,4-bis(1,3-dioxobutyl)- a valuable building block in organic synthesis, allowing for the construction of more complex molecules.

Stereochemical Considerations and Conformational Dynamics during Synthesis and Reactions

The stereochemistry and conformational dynamics of Piperazine, 1,4-bis(1,3-dioxobutyl)- are crucial aspects that influence its reactivity and interactions with other molecules. The piperazine ring can adopt several conformations, with the chair conformation being the most stable.

In a 1,4-disubstituted piperazine, the substituents can be in either axial or equatorial positions. The large 1,3-dioxobutyl groups are expected to preferentially occupy the equatorial positions to minimize steric hindrance (1,3-diaxial interactions). This would lead to a diequatorial chair conformation as the most stable ground-state geometry.

The presence of the N-acyl groups introduces another layer of conformational complexity due to restricted rotation around the amide C-N bond. This can lead to the existence of different rotational isomers (rotamers). Studies on N-acylpiperazines have shown that the energy barrier for this rotation can be significant, leading to distinct conformers that may be observable by techniques such as NMR spectroscopy at different temperatures.

Further detailed computational and experimental studies, such as X-ray crystallography and dynamic NMR spectroscopy, would be invaluable in fully elucidating the conformational landscape and its impact on the stereochemical course of reactions involving Piperazine, 1,4-bis(1,3-dioxobutyl)-.

Coordination Chemistry of Piperazine, 1,4 Bis 1,3 Dioxobutyl and Analogues

Ligand Design and Coordination Modes of N,N'-Bis(β-diketone)Piperazine Systems

The design of N,N'-bis(β-diketone)piperazine ligands combines a central piperazine (B1678402) spacer with two β-diketone arms. This modular approach allows for synthetic versatility, where the properties of the resulting metal complexes can be tuned by modifying either the piperazine backbone or the substituents on the diketone fragments. biointerfaceresearch.com The coordination behavior of these systems is dominated by two key structural features: the conformational flexibility of the six-membered piperazine ring and the robust chelating nature of the β-diketonate moieties. ijrbat.innih.gov

The piperazine ring most commonly exists in a thermodynamically favored chair conformation. nih.gov In this state, the two nitrogen atoms and their attached β-diketone substituents are positioned far apart, making the ligand act as a long, flexible bridging unit between two distinct metal centers. acs.org A less stable boat conformation would be required for the two nitrogen atoms of the piperazine ring to coordinate to a single metal center in a chelating fashion. This boat conformation induces significant ring strain, making this coordination mode less common but observable in certain macrocyclic systems. nih.gov

Consequently, the primary coordination modes for these ligands are:

Bridging Bidentate: The most prevalent mode, where each of the two β-diketonate groups chelates a different metal ion, and the piperazine unit in its chair conformation spans the distance between them. This typically leads to the formation of dinuclear complexes or one-dimensional coordination polymers.

Tetradentate Chelating/Bridging: In more complex architectures, the piperazine nitrogens can also participate in coordination. For instance, a ligand could chelate one metal with a β-diketonate and a piperazine nitrogen, while the other arm extends to bridge to another metal center. In poly-[Ag₂(CF₃SO₃)₂(L)], a flexible piperazine-derived ligand coordinates through both terminal pyridine groups and two of the four piperazine nitrogen donors, creating a high-connectivity network. acs.orgnih.gov

| Ligand Conformation | Piperazine Role | Primary Coordination Sites | Resulting Structure Type |

| Chair (thermodynamically favored) | Bridging | Two β-diketonate groups | Dinuclear complexes, 1D chains |

| Boat (strained) | Chelating | Two β-diketonate groups + two piperazine nitrogens | Mononuclear complexes (less common) |

Formation and Structural Diversity of Metal Complexes and Coordination Polymers

The reaction of N,N'-bis(β-diketone)piperazine ligands with transition metal salts leads to the spontaneous formation of ordered structures through a process known as self-assembly. scholaris.ca The resulting structural diversity is remarkable, ranging from simple discrete molecules to intricate one-, two-, or three-dimensional frameworks. researchgate.netrsc.org The final architecture is a product of the geometric information encoded within the ligand and the preferred coordination environment of the metal ion. researchgate.net

The fundamental interaction driving the formation of these complexes is the chelation of transition metal ions by the β-diketonate groups. acs.org Upon reaction with a metal salt, typically in the presence of a base, the β-diketone moieties deprotonate to form β-diketonate anions. Each anion then coordinates to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.org This interaction is robust and has been observed for a vast range of divalent and trivalent transition metal ions, including but not limited to Cu(II), Zn(II), Ni(II), Co(II), and Mn(II). ijrbat.inrsc.org

For a ligand like Piperazine, 1,4-bis(1,3-dioxobutyl)-, the two β-diketonate functions can act independently. This allows the ligand to bridge two metal centers, with each metal ion being coordinated by one of the β-diketonate arms. nih.gov The flexible nature of the piperazine linker accommodates the spatial requirements of different metal ions, allowing for the formation of stable polynuclear structures. researchgate.net

The process of self-assembly governs the formation of larger structures from the fundamental metal-ligand coordination events. scholaris.ca Depending on the reaction conditions and the stoichiometry of the reactants, N,N'-bis(β-diketone)piperazine systems can form either discrete complexes or extended coordination polymers.

Discrete Metal Complexes: When the ligand acts as a simple bridge, it can lead to the formation of dinuclear metallocycles. In these [M₂L₂] structures, two ligands bridge two metal centers, forming a large ring. Such dinuclear platforms have been observed for bis-β-diketone ligands incorporating other heterocyclic spacers. rsc.org The internal cavity of these metallocycles can potentially accommodate guest molecules.

Extended Frameworks (Coordination Polymers): More commonly, the bridging nature of the ligand promotes the formation of infinite chains (1D), layers (2D), or three-dimensional (3D) networks. acs.orgrsc.org In the simplest case, the ligands and metal ions can alternate to form a one-dimensional chain. The dimensionality of the structure can be increased if the metal ions are not fully coordinated by the primary ligand and can bind to other ligands or solvent molecules, linking the chains together. rsc.org The use of ancillary ligands (co-ligands) can also effectively link chains into higher-dimensional frameworks. acs.org

The identity of the transition metal center plays a pivotal role in determining the final structure and dimensionality of the resulting complex. nih.gov Each metal ion has a characteristic preference for a specific coordination number and geometry (e.g., square planar, tetrahedral, or octahedral), which dictates how the ligands will arrange around it. wikipedia.org

For example:

Square Planar (e.g., Pd(II), some Cu(II) complexes): A metal preferring a square planar geometry might coordinate with two β-diketonate units from two different ligands, leading to a linear chain. wikipedia.orgrsc.org

Octahedral (e.g., Co(II), Ni(II), Mn(II)): Metals that favor a six-coordinate octahedral environment can bind to the oxygen atoms of the β-diketonate groups in their equatorial plane. rsc.org The axial positions can then be occupied by solvent molecules or donor atoms from adjacent ligands, facilitating the formation of 2D or 3D networks. acs.orgresearchgate.net

This templating effect of the metal ion can force the highly flexible piperazine-based ligand into a specific conformation to satisfy the metal's coordination requirements. nih.gov The interplay between the ligand's tendency to adopt a low-energy chair conformation and the metal's rigid geometric demands is a key factor in the structural diversity of these coordination compounds. nih.govresearchgate.net

| Metal Ion | Typical Coordination Geometry | Potential Influence on Structure |

| Cu(II) | Distorted Octahedral, Square Pyramidal, Square Planar | Can form 1D chains, 2D layers, or dinuclear complexes depending on ancillary ligands. rsc.orgrsc.org |

| Zn(II) | Tetrahedral, Octahedral | Flexible coordination can lead to diverse frameworks, often influenced by co-ligands. rsc.orgrsc.org |

| Ni(II) | Octahedral, Square Planar | Often forms octahedral complexes, leading to extended networks. wikipedia.org |

| Co(II) | Octahedral, Tetrahedral | Can form both discrete and polymeric structures; geometry is sensitive to ligand field. rsc.orgsemanticscholar.org |

| Pd(II) | Square Planar | Strongly favors 4-coordination, often leading to predictable 1D or 2D structures. nih.gov |

Supramolecular Interactions in Metal-Organic Architectures

Hydrogen bonds are directional interactions that can guide the assembly of coordination complexes into higher-order superstructures. nih.gov In the crystalline assemblies of complexes made from N,N'-bis(β-diketone)piperazine ligands, several sources of hydrogen bonds can exist:

Piperazine C–H Donors: The methylene (B1212753) protons on the piperazine ring can act as weak hydrogen bond donors, interacting with oxygen atoms from the β-diketonate groups or with counter-ions. ed.ac.uk

Coordinated Solvent Molecules: Water or alcohol molecules coordinated to the metal centers are excellent hydrogen bond donors. They can form extensive networks, linking individual complexes or coordination polymer chains into robust 2D or 3D arrays. nih.gov

Guest/Solvent Molecules: Solvent molecules trapped within the crystal lattice can mediate interactions between different parts of the framework through hydrogen bonding, often playing a critical role in the stability of the crystalline phase. nih.gov

For example, dinuclear or 1D polymeric units can be linked by hydrogen bonds involving coordinated water molecules, resulting in the formation of a stable 3D supramolecular network. nih.gov The presence and nature of these hydrogen-bonding networks can have a profound impact on the physical properties of the material.

π-π Stacking and Other Non-Covalent Forces in Solid-State Structures

The solid-state assembly and crystal packing of coordination compounds derived from piperazine and its analogues are significantly influenced by a variety of non-covalent interactions. These forces, including hydrogen bonding and π-π stacking, play a crucial role in dictating the formation of extended supramolecular architectures.

In the crystal structures of piperazine-based compounds, hydrogen bonds are a dominant feature. For instance, in piperazine-1,4-diium bis(4-aminobenzenesulfonate), cations and anions are linked by N—H···O and C—H···O hydrogen bonds, creating a three-dimensional framework. researchgate.netnih.gov These interactions can lead to the formation of specific, repeating structural patterns known as ring motifs, such as R₄⁴(22) and R₃⁴(13). researchgate.netnih.gov Similarly, in the solid state of 1,4-bis(4-cyanobenzyl)piperazine, the crystal lattice is formed by weak C—H⋯N and C—H⋯π interactions. nih.gov The analysis of metal-organic polymers like [ZnCl₂(bpfp)]n (where bpfp = N,N'-bis(3-pyridylformyl)piperazine) reveals that infinite wavelike chains can be extended into two-dimensional supramolecular arrays through C-H···Cl hydrogen bonds. nih.gov

Hirshfeld surface analysis is a powerful tool for investigating these key intermolecular interactions. researchgate.net The quantum theory of atoms in molecules (AIM) further allows for the characterization and classification of non-covalent bonds, helping to determine the strength of hydrogen bonds and their contribution to crystal stability. mdpi.com

| Compound/Analogue | Interaction Type | Resulting Structure/Motif | Reference |

|---|---|---|---|

| Piperazine-1,4-diium bis(4-aminobenzenesulfonate) | N—H···O, C—H···O, C—H···π | 3D framework, R₄⁴(22) and R₃⁴(13) ring motifs | researchgate.netnih.gov |

| 1,4-bis(4-cyanobenzyl)piperazine | C—H⋯N, C—H⋯π | Crystal lattice formation | nih.gov |

| [ZnCl₂(bpfp)]n | C-H···Cl hydrogen bonds | 2D supramolecular arrays from wavelike chains | nih.gov |

Photophysical and Electronic Properties of Coordination Compounds

The coordination of metal ions, particularly lanthanides, to ligands derived from "Piperazine, 1,4-bis(1,3-dioxobutyl)-" and its analogues gives rise to a range of interesting photophysical and electronic properties. These properties are governed by the intricate interplay between the ligand's electronic structure and the nature of the coordinated metal center.

Lanthanide complexes featuring piperazine-based ligands often exhibit characteristic metal-centered luminescence, which is achieved through a ligand-sensitized process commonly known as the "antenna effect". diva-portal.org In this mechanism, the organic ligand absorbs incident light and transfers the excitation energy to the lanthanide(III) ion, which then emits light from its f-centered excited state. diva-portal.orgnih.gov

The generally accepted pathway for this energy transfer involves several steps:

Excitation: The organic chromophore (the ligand) is excited from its ground state (S₀) to a singlet excited state (S₁).

Intersystem Crossing (ISC): The ligand undergoes rapid intersystem crossing from the singlet state (S₁) to a triplet state (T₁).

Energy Transfer (EnT): The energy is transferred from the ligand's triplet state to an emissive excited state of the lanthanide ion, a process that typically occurs via a Dexter electron-exchange mechanism due to the direct coordination of the ligand to the metal. diva-portal.org

For a Eu(III) complex with a piperazine-bridged bis-macrocyclic ligand, steady-state and time-resolved measurements have confirmed emission from the ⁵D₀ f-centered excited state. nih.gov Phosphorescence measurements on the corresponding Gd(III) complex at 77 K allowed for the estimation of the ligand-centered triplet state (³π-π*) to be approximately 28,500 cm⁻¹. nih.gov The efficiency of this ligand-to-metal energy transfer is a primary factor determining the photoluminescence intensity of the resulting complex. nih.gov The quantum yield of this luminescence is dependent on several factors, including the energy levels of the ligand's singlet and triplet states and the specific arrangement of ligands in the metal's first coordination sphere. nih.gov

| Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|

| Ligand Triplet State (³π-π*) | ~28,500 cm⁻¹ (from Gd₂-L1 analogue) | Energy donor level for transfer to Ln(III) ion | nih.gov |

| Eu(III) Emitting State | ⁵D₀ f-centered excited state | Confirms successful energy transfer to the metal center | nih.gov |

Coordination complexes based on piperazine ligands have demonstrated significant potential for applications in nonlinear optics (NLO). Research shows that the coordination of metal ions can strongly influence and enhance the third-order NLO properties of the resulting polymers compared to the free ligands. nih.gov

The third-order NLO behavior of metal-organic polymers formed from N,N'-bis(3-pyridylformyl)piperazine and various metal chlorides (CoCl₂, NiCl₂, ZnCl₂) was investigated using the Z-scan measurement technique. nih.gov The results indicated that the coordination polymers exhibit good third-order NLO properties, whereas the free ligand shows only weak NLO behavior. nih.gov For other self-assembled piperazine-based supramolecular systems, the nonlinear refractive index has been found to be on the order of 10⁻¹¹ cm²/W, with the magnitude of the third-order susceptibility being on the order of 10⁻¹³ esu. researchgate.net

Structural characteristics, such as the adoption of a noncentrosymmetric crystal packing, are considered advantageous for improving NLO properties, particularly for second-harmonic generation. rsc.orgrsc.org The enhancement of NLO behavior upon complexation is linked to a reduction in the chemical hardness (η), leading to a smaller HOMO–LUMO gap and increased molecular polarizability. rsc.org

| Material | Property | Measured Value | Reference |

|---|---|---|---|

| 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | Nonlinear Refractive Index (n₂) | ~10⁻¹¹ cm²/W | researchgate.net |

| 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | Third-Order Susceptibility (χ⁽³⁾) | ~10⁻¹³ esu | researchgate.net |

| [CoCl₂(bpfp)]n, {NiCl₂(bpfp)₂₃}n, [ZnCl₂(bpfp)]n | Third-Order NLO Behavior | Good NLO properties (enhanced vs. free ligand) | nih.gov |

The electrochemical properties of coordination complexes containing piperazine-based ligands can be investigated to understand their redox behavior. Techniques such as cyclic voltammetry are employed to probe the electronic characteristics and potential for electron transfer in these systems.

For example, dinuclear copper(II) bis-µ-hydroxido complexes supported by ligands containing oxazoline moieties have been studied electrochemically. mdpi.com These studies revealed a reversible monoelectronic oxidation for the complexes, detected via cyclic voltammetry at E₁/₂ values of 1.27 V and 1.09 V vs. Fc⁺/Fc. mdpi.com Further analysis using electron paramagnetic resonance (EPR) and UV-Vis spectroelectrochemical methods indicated that this oxidation leads to the formation of a mixed-valent Cu(II)Cu(III) species. mdpi.com This demonstrates that the coordinated piperazine analogue framework can support stable, oxidized metal centers.

| Complex | Electrochemical Event | Potential (E₁/₂ vs. Fc⁺/Fc) | Resulting Species | Reference |

|---|---|---|---|---|

| Cu(II)₂ bis-µ-hydroxido complex 1 | Reversible monoelectronic oxidation | 1.27 V | Mixed-valent Cu(II)Cu(III) | mdpi.com |

| Cu(II)₂ bis-µ-hydroxido complex 2 | Reversible monoelectronic oxidation | 1.09 V | Mixed-valent Cu(II)Cu(III) | mdpi.com |

Applications of Piperazine, 1,4 Bis 1,3 Dioxobutyl in Advanced Materials Science

Utilization as Monomers and Cross-linkers in Polymer Synthesis

The presence of two reactive succinimide (B58015) groups suggests that Piperazine (B1678402), 1,4-bis(1,3-dioxobutyl)- could theoretically act as a monomer or a cross-linking agent in various polymerization reactions. The imide rings contain carbonyl groups that can be susceptible to nucleophilic attack, and the α-protons to the carbonyl groups could potentially be involved in certain types of polymerization.

Anionic and Radical Polymerization Methodologies

Similarly, for radical polymerization, the initiation would require the generation of a radical species that can react with the monomer. While monomers containing imide groups, such as N-arylitaconimides, have been successfully copolymerized using conventional free radical methods, specific studies on Piperazine, 1,4-bis(1,3-dioxobutyl)- are absent. researchgate.net The research on atom transfer radical polymerization (ATRP) of N,N-dimethylacrylamide highlights the progress in controlled radical polymerization of acrylamide (B121943) derivatives, which could potentially be adapted for monomers like Piperazine, 1,4-bis(1,3-dioxobutyl)-. researchgate.net

Incorporation into Main-Chain or Side-Chain Polymeric Systems

The bifunctional nature of Piperazine, 1,4-bis(1,3-dioxobutyl)- makes it a candidate for incorporation into either the main-chain or side-chains of polymers. As a main-chain component, it could be used in condensation polymerization reactions, reacting with complementary difunctional monomers. This could impart rigidity and specific conformational properties to the polymer backbone due to the piperazine ring.

For incorporation as a side-chain, the monomer would likely need to be modified to contain a polymerizable group, such as a vinyl or acrylic moiety. This modified monomer could then be copolymerized with other monomers to introduce the piperazine-dione functionality as a pendant group. This approach is common for integrating specific functional units into polymers. However, there is no specific research found on such modifications or polymerizations involving Piperazine, 1,4-bis(1,3-dioxobutyl)-.

Influence on Polymer Microstructure and Macroscopic Properties

The introduction of a piperazine-dione unit into a polymer is expected to have a significant impact on its properties. The rigid chair conformation of the piperazine ring would likely increase the glass transition temperature (Tg) of the resulting polymer, making it more thermally stable. The polar carbonyl groups of the succinimide rings would increase the polymer's polarity and could participate in hydrogen bonding, affecting solubility and mechanical properties.

The specific influence on microstructure, such as tacticity in the case of vinyl-type polymerization of a modified monomer, would depend on the polymerization method and conditions. While studies on related systems, like N,N-diphenylacrylamide, have shown that the stereochemistry of the polymerization can be controlled to produce isotactic polymers, researchgate.net no such data exists for Piperazine, 1,4-bis(1,3-dioxobutyl)-.

Role in Supramolecular Assemblies and Functional Frameworks

The ability of the piperazine moiety to act as a scaffold for directing intermolecular interactions is well-documented for various derivatives. rsc.org This suggests a potential role for Piperazine, 1,4-bis(1,3-dioxobutyl)- in the construction of ordered supramolecular structures.

Crystal Engineering for Designer Materials

Crystal engineering relies on the understanding and utilization of intermolecular forces to design and synthesize new crystalline solids with desired properties. The piperazine ring, typically adopting a chair conformation, and its various substituted derivatives are widely used as building blocks in crystal engineering. researchgate.netnih.govresearchgate.net They can form extensive hydrogen-bonding networks and other non-covalent interactions. nih.gov

Interactive Table: Crystallographic Data of Related Piperazine Salts

| Compound Name | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

| Piperazine-1,4-diium bis(salicylate) | Monoclinic | P121/n1 | N-H···O and C-H···O hydrogen bonds | researchgate.net |

| Piperazine-1,4-diium bis(4-aminobenzenesulfonate) | Orthorhombic | Pbca | N-H···O and C-H···O hydrogen bonds, C-H···π interactions | nih.govresearchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Studies for Solid-State Structure Determination

Powder X-ray Diffraction for Phase Purity and Polymorphism

There are no available powder X-ray diffraction (PXRD) patterns for this compound. PXRD is a fundamental technique for confirming the phase purity of a synthesized crystalline solid and for identifying different polymorphic forms, which can have distinct physical properties. A standard PXRD pattern would provide a unique fingerprint based on the position (2θ angles) and intensity of diffraction peaks.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution-State Dynamics and Stereochemistry

Specific ¹H NMR or ¹³C NMR spectroscopic data for Piperazine (B1678402), 1,4-bis(1,3-dioxobutyl)- are not available in the reviewed literature. Due to the molecule's symmetry, one would anticipate a simple spectrum. The ¹H NMR spectrum would be expected to show two singlets: one for the eight equivalent protons of the two succinimide (B58015) rings and one for the eight equivalent protons of the piperazine ring. The ¹³C NMR would similarly be expected to show distinct signals for the carbonyl carbons and the methylene (B1212753) carbons of the succinimide rings, as well as a signal for the piperazine ring carbons. Dynamic NMR studies on related N,N'-diacylpiperazines have shown that at low temperatures, signal splitting can occur due to slowed rotation around the N-C(O) amide bond. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis

A complete, assigned Infrared (IR) or Raman spectrum for Piperazine, 1,4-bis(1,3-dioxobutyl)- is not publicly available. Based on related structures containing the pyrrolidine-2,5-dione (succinimide) group, the IR spectrum would be expected to be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching of the imide carbonyl (C=O) groups, typically appearing in the region of 1700–1780 cm⁻¹. researchgate.netrdd.edu.iq C-N stretching vibrations and C-H stretching and bending modes for the methylene groups of the piperazine and succinimide rings would also be present.

Advanced Mass Spectrometry Techniques for Structural Elucidation and Fragmentation Analysis (e.g., HRMS, MALDI-TOF)

No high-resolution mass spectrometry (HRMS) or detailed fragmentation analysis (MS/MS) data for the target compound has been published. HRMS would confirm the exact mass and elemental formula (C₁₂H₁₄N₂O₄). Tandem mass spectrometry would reveal its characteristic fragmentation pattern upon collision-induced dissociation. Based on the fragmentation of other piperazine derivatives, likely pathways would include the cleavage of the piperazine ring or the loss of the succinimide substituents.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

There is no available UV-Vis spectroscopic data for Piperazine, 1,4-bis(1,3-dioxobutyl)-. The succinimide chromophore typically exhibits weak n→π* transitions at longer wavelengths and stronger π→π* transitions at shorter wavelengths associated with its carbonyl groups. The absence of extended conjugation in the molecule would suggest that any absorption maxima would occur in the lower UV range.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is frequently applied to piperazine (B1678402) derivatives to determine optimized molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been employed to study various piperazine salts and complexes. mdpi.comresearchgate.net These studies calculate parameters such as bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional structure of the molecule.

Ab initio calculations, which are based on first principles without the use of experimental data, are also used, though they can be more computationally intensive. For many piperazine-based systems, DFT provides a good balance of accuracy and computational cost. DFT has been used to describe the electronic structure of novel piperazine conjugates, providing insights into reactivity descriptors like HOMO-LUMO energies. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visualizes the charge distribution on the molecule's surface. In studies of piperazine derivatives, MEP analysis helps to identify regions of negative potential, typically around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. mdpi.comresearchgate.net Conversely, regions of positive potential indicate sites for nucleophilic attack.

Other reactivity descriptors derived from quantum chemical calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.comresearchgate.net

Ionization Potential and Electron Affinity: These values, related to the HOMO and LUMO energies, respectively, quantify the energy required to remove an electron and the energy released when an electron is added.

Global Hardness and Softness: These descriptors provide a measure of the molecule's resistance to change in its electron distribution.

While specific values for "Piperazine, 1,4-bis(1,3-dioxobutyl)-" are not published, the general approach for other piperazine compounds involves calculating these descriptors to understand their chemical behavior. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. For piperazine derivatives, theoretical calculations are used to predict:

Vibrational Spectra (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared and Raman spectra. These predicted spectra are often scaled to better match experimental data.

NMR Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR, which aids in the structural elucidation of newly synthesized compounds.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net

Conformational analysis is crucial for flexible molecules like those containing a piperazine ring. The piperazine ring typically adopts a chair conformation. nih.govnih.gov For N-substituted piperazines, computational studies can determine the preferred orientation (axial vs. equatorial) of the substituents, which can significantly impact the molecule's biological activity and physical properties.

Modeling of Supramolecular Interactions and Self-Assembly Processes

The piperazine scaffold is a common building block in supramolecular chemistry due to the presence of hydrogen bond donors and acceptors. rsc.org Computational modeling is used to study the non-covalent interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly of these molecules into larger, organized structures.

For example, studies on diketopiperazines (cyclic dipeptides) show their propensity to self-assemble into gels and other nanostructures through hydrogen bonding. mdpi.comnih.gov While "Piperazine, 1,4-bis(1,3-dioxobutyl)-" is not a diketopiperazine, the principles of hydrogen bonding and other intermolecular forces would similarly govern its potential for self-assembly. Molecular dynamics (MD) simulations can be used to model these processes over time, providing insights into the stability and morphology of the resulting supramolecular architectures.

Simulation of Material Properties (e.g., optical, electronic, mechanical)

For materials derived from piperazine compounds, computational simulations can predict a range of properties. For instance, DFT calculations are used to predict the nonlinear optical (NLO) properties of piperazine salts, identifying their potential for use in optical devices. researchgate.netresearchgate.net These calculations typically involve determining the dipole moment, polarizability, and hyperpolarizability of the molecule.

Simulations can also be used to predict the electronic properties of materials, such as the band gap, which is crucial for applications in semiconductors and other electronic devices. While no specific simulations for the material properties of "Piperazine, 1,4-bis(1,3-dioxobutyl)-" have been reported, studies on related materials like silicon carbonitride films derived from silylated piperazines demonstrate the utility of these predictive methods. mdpi.com

Future Research Directions and Emerging Paradigms for Piperazine, 1,4 Bis 1,3 Dioxobutyl

Development of Novel and Sustainable Synthetic Routes

The future synthesis of Piperazine (B1678402), 1,4-bis(1,3-dioxobutyl)- and its derivatives is expected to pivot towards greener and more efficient methodologies. Traditional syntheses often rely on multi-step processes involving standard coupling reagents for amide bond formation, which can be resource-intensive. nih.govnih.govacgpubs.org Emerging paradigms focus on minimizing waste, energy consumption, and the use of hazardous materials.

Future research will likely concentrate on:

Photoredox Catalysis: Visible-light-promoted reactions offer a sustainable alternative for creating piperazine-based structures. mdpi.com This approach could enable the direct C-H functionalization of piperazine precursors or facilitate novel annulation reactions under mild conditions, potentially reducing the number of synthetic steps. mdpi.comorganic-chemistry.org

One-Pot Procedures: The development of one-pot or tandem reactions that combine the formation of the β-diketone moiety and its subsequent coupling to the piperazine core would significantly improve efficiency.

Alternative Activation Methods: Exploring mechanochemistry (ball-milling) or flow chemistry could reduce solvent usage, shorten reaction times, and allow for safer, more scalable production.

Bio-based Precursors: Investigating the use of renewable feedstocks for the synthesis of the diketone portion of the molecule aligns with the growing demand for sustainable chemical manufacturing.

Table 1: Comparison of Synthetic Methodologies for Piperazine Amide Derivatives

| Methodology | Advantages | Disadvantages | Future Outlook |

|---|---|---|---|

| Traditional Coupling | Well-established, reliable for small scale. | Often requires stoichiometric coupling agents, can produce significant waste. | Phasing out in favor of more sustainable catalytic methods. |

| Photoredox Catalysis | Uses light as a renewable energy source, mild reaction conditions, high functional group tolerance. mdpi.com | May require specialized equipment and photosensitive catalysts. | High potential for developing novel, green synthetic pathways. |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, improved yields. | High initial equipment cost. | Integration with other green techniques for continuous manufacturing. |

| Mechanochemistry | Drastically reduces or eliminates solvent use, can enable novel reactivity. | Scalability can be a challenge, monitoring reaction progress is difficult. | A promising area for solid-state synthesis of the target compound. |

Exploration of New Coordination Architectures and Multi-Component Materials

Piperazine, 1,4-bis(1,3-dioxobutyl)- is an exceptional candidate as a ligand or linker in coordination chemistry. The two β-diketonate groups are powerful chelating agents for a wide range of metal ions, while the central piperazine ring offers additional coordination sites and structural flexibility. researchgate.netijrbat.in This dual-functionality suggests a rich and complex coordination chemistry awaiting exploration.

Future research should focus on:

Metal-Organic Frameworks (MOFs): The ligand's length and flexibility could be exploited to construct novel MOFs with unique topologies and pore environments. manchester.ac.ukresearchgate.net The piperazine unit can act as a flexible joint, potentially leading to dynamic frameworks that respond to guest molecules or external stimuli. acs.org

Coordination Polymers (CPs): The ability of the piperazine N-atoms to bridge metal centers could lead to the formation of 1D chains, 2D layers, or complex 3D coordination polymers. wikipedia.orgresearchgate.netnih.gov The interplay between the chelation at the diketonate ends and bridging at the piperazine core could result in unprecedented network structures.

Multi-metallic Systems: The bis(β-diketonate) structure is ideal for creating discrete bimetallic complexes, such as triple-helical structures, which can exhibit interesting magnetic or catalytic properties. rsc.orgacs.orgnih.gov

Conformational Control: The piperazine ring can adopt either a chair or a boat conformation upon metal coordination. nih.gov Investigating how to control this conformation through the choice of metal ion, counter-ion, or solvent could lead to the rational design of materials with specific architectures.

Integration into Advanced Functional Materials Beyond Traditional Applications

The unique combination of a piperazine core, known for its utility in pharmaceuticals and CO2 capture materials, and β-diketonate groups, used in luminescent and catalytic systems, positions this compound as a building block for a new generation of advanced materials. nih.govresearchgate.netmdpi.com

Emerging applications to be explored include:

Smart Materials: MOFs or polymers incorporating this ligand could exhibit stimuli-responsive behavior. For example, the keto-enol tautomerism of the β-diketone arms could be influenced by temperature, pH, or guest inclusion, leading to changes in the material's optical or electronic properties. scispace.com Flexible frameworks may also display "breathing" effects, making them suitable for selective gas storage and separation.

Luminescent Sensors: Coordination of the β-diketonate moieties to lanthanide ions (e.g., Eu³⁺, Tb³⁺) could produce highly luminescent materials. researchgate.net The piperazine unit could be further functionalized to act as a recognition site, enabling the development of selective sensors for specific molecules or ions.

Energy Storage: The nitrogen-rich piperazine core, combined with a porous framework, suggests potential applications in electrochemical energy storage. Materials derived from piperazine and triazine have been investigated as anodes for lithium-ion batteries, indicating a promising research avenue. acs.org

Heterogeneous Catalysis: Creating MOFs with accessible metal sites coordinated by the ligand could lead to novel heterogeneous catalysts. The pore environment could be tailored to control substrate selectivity and enhance catalytic activity.

Table 2: Potential Applications of Materials Derived from Piperazine, 1,4-bis(1,3-dioxobutyl)-

| Application Area | Key Feature | Research Goal |

|---|---|---|

| Smart Sensors | Luminescence from lanthanide complexes; stimuli-responsive framework. researchgate.net | Develop materials that change color or emission in response to specific analytes. |

| Gas Storage/Separation | Flexible and porous MOF structure. acs.org | Create frameworks with high selectivity for CO2 or other important industrial gases. |

| Energy Storage | Nitrogen-rich porous structure. acs.org | Design stable, high-capacity anode materials for next-generation batteries. |

| Catalysis | Exposed metal centers within a defined pore structure. researchgate.net | Synthesize reusable, selective catalysts for fine chemical production. |

Expanding Theoretical Models for Predictive Design and Property Optimization

Computational chemistry and theoretical modeling are indispensable tools for accelerating the discovery and optimization of new materials. For a ligand as complex as Piperazine, 1,4-bis(1,3-dioxobutyl)-, in silico methods can provide crucial insights that guide experimental efforts.

Future theoretical work should encompass:

Tautomerism and Conformational Analysis: Detailed Density Functional Theory (DFT) calculations are needed to understand the delicate balance of the keto-enol tautomerism in the β-diketone arms and how it is affected by solvent, pH, and metal coordination. researchgate.netmdpi.com Similarly, modeling the conformational landscape of the piperazine ring is critical for predicting coordination geometries. nih.gov

Predictive Assembly: The use of molecular dynamics (MD) and advanced crystal structure prediction algorithms could help foresee the most likely coordination architectures that will form under specific synthetic conditions. This would enable the rational design of materials with desired topologies.

Property Simulation: Quantum chemical calculations can be used to predict the electronic, optical, and magnetic properties of resulting metal complexes and frameworks. biointerfaceresearch.com This includes simulating absorption and emission spectra for luminescent materials and predicting band gaps for electronic applications.

Host-Guest Interactions: Grand Canonical Monte Carlo (GCMC) simulations can predict the gas adsorption behavior of hypothetical MOFs built from this ligand, allowing for the pre-screening of materials for applications like carbon capture.

Cross-Disciplinary Research Initiatives at the Interface of Chemistry and Materials Science

Realizing the full potential of Piperazine, 1,4-bis(1,3-dioxobutyl)- requires a departure from siloed research efforts. A highly integrated, cross-disciplinary approach is essential for translating this molecule's potential into tangible technological advancements.

Future initiatives should foster collaboration between:

Synthetic Organic and Green Chemists to develop efficient, scalable, and sustainable routes to the ligand and its functionalized derivatives. mdpi.com

Coordination and Supramolecular Chemists to explore its assembly with various metal ions and organic co-ligands, creating a diverse library of new CPs and MOFs. nih.gov

Materials Scientists and Chemical Engineers to characterize the physical properties (e.g., porosity, thermal stability, conductivity) of these new materials and fabricate them into functional devices for sensing, energy storage, or catalysis.

Computational Chemists and Theorists to build predictive models that rationalize observed properties and guide the design of next-generation materials with optimized performance. mdpi.com

By bridging the gap between fundamental chemistry and applied materials science, such collaborative efforts will ensure that the rich scientific possibilities offered by Piperazine, 1,4-bis(1,3-dioxobutyl)- are thoroughly explored and harnessed for the development of innovative functional materials.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing Piperazine, 1,4-bis(1,3-dioxobutyl)-, and how do reaction conditions influence yield?

The compound is typically synthesized via acyl substitution reactions using piperazine and acyl chlorides (e.g., 1,3-dioxobutyl chloride) under anhydrous conditions. Key factors include:

- Solvent choice : Polar aprotic solvents like dichloromethane or tetrahydrofuran improve nucleophilicity .

- Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., over-acylation) .

- Stoichiometry : A 2:1 molar ratio of acyl chloride to piperazine ensures complete bis-substitution .

Yield optimization often requires inert atmospheres (N₂/Ar) to prevent hydrolysis of acyl chlorides .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify substitution patterns and piperazine ring conformation. For example, piperazine protons appear as a singlet (~3.5 ppm), while dioxobutyl carbonyl carbons resonate at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Purity >95% is typically required for biological testing, with C18 columns and UV detection at 254 nm .

Intermediate: What in vitro assays are suitable for evaluating its biological activity, and how are they designed?

- Enzyme Inhibition (e.g., DPP-IV) : Use fluorometric assays with substrate (e.g., H-Gly-Pro-AMC) and measure AMC release at λₑₓ 380/λₑₘ 460 nm. IC₅₀ values are calculated via dose-response curves .

- Antibacterial Testing : Agar diffusion assays (e.g., against E. coli or S. aureus) determine zone-of-inhibition diameters. MIC values are quantified using broth microdilution .

- Cytotoxicity : MTS assays on cancer cell lines (e.g., HeLa) assess mitochondrial activity post-treatment .

Advanced: How do electron-withdrawing substituents (EWGs) versus electron-donating groups (EDGs) influence its inhibitory potency?

- EWGs (e.g., -NO₂, -CF₃) : Enhance activity by increasing electrophilicity at the acyl group, improving binding to enzyme active sites (e.g., DPP-IV). For example, para-CF₃ substitution increases IC₅₀ by 3-fold compared to EDGs .

- EDGs (e.g., -OCH₃) : Reduce potency due to steric hindrance and decreased electrophilicity. Meta-substitution further diminishes activity compared to ortho/para .

Advanced: What computational methods are used to study its interaction with biological targets like DNA?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. DNA (PDB: 1BNA) is prepared by removing water and adding Kollman charges. Ligand partial charges are computed via the Geistinger method .

- Binding Affinity : Scoring functions (e.g., ΔG = -7.5 kcal/mol) identify high-affinity sites. Pi-alkyl interactions (4.9 Å) and hydrogen bonds (2.2 Å) are critical for DNA intercalation .

Advanced: How can polymer conjugation enhance its delivery in gene expression studies?

- NPGDE-1,4 Bis Polymer : Enhances adenoviral transduction by permeabilizing cell membranes. Optimal concentration (30 µg/mL) increases GFP-positive cells by 40% in MB49 bladder cancer models .

- Characterization : ¹H NMR confirms polymer structure (e.g., piperazine ring protons at 2.2–3.8 ppm), while FT-IR detects hydroxyl groups (3200–3700 cm⁻¹) .

Intermediate: How does pH and temperature affect its stability in biological buffers?

- pH Stability : Degrades rapidly at pH <3 (acid hydrolysis of dioxobutyl groups) but remains stable at pH 7.4 (physiological conditions) for 24 hours .

- Thermal Stability : Decomposes above 80°C (TGA data). Storage at -20°C in anhydrous DMSO prevents aggregation .

Advanced: What structural features correlate with improved pharmacokinetics in SAR studies?

- LogP Optimization : A LogP ~2.5 balances solubility and membrane permeability. Bulky substituents (e.g., diphenylacetyl) reduce clearance by plasma esterases .

- Bioisosteres : Replacing dioxobutyl with benzodioxinylcarbonyl groups improves metabolic stability (t₁/₂ increased from 1.5 to 4.2 hours) .

Advanced: How can flow chemistry improve the scalability of its synthesis?

- Microreactor Systems : Enable precise control of exothermic acylation reactions. Residence time <2 minutes at 25°C achieves 94% yield (vs. 78% in batch) .

- In-line Monitoring : FT-IR tracks acyl chloride consumption, automating reagent addition to prevent side products .

Intermediate: What mechanisms underlie its antibacterial activity against Gram-negative bacteria?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.